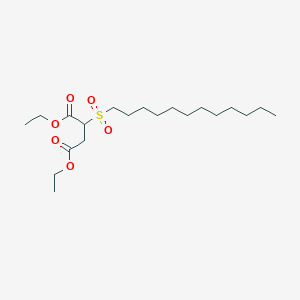
Dimethyl (diethylphosphanyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (diethylphosphanyl)propanedioate is an organophosphorus compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both ester and phosphanyl functional groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (diethylphosphanyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with an alkyl halide in the presence of a base such as sodium ethoxide. The enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (diethylphosphanyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phosphanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphanyl compounds.
Scientific Research Applications
Dimethyl (diethylphosphanyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (diethylphosphanyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate:
Dimethyl propanedioate: Similar to diethyl propanedioate but with methyl ester groups instead of ethyl.
Dimethyl fumarate: An ester compound with applications in medicine, particularly in the treatment of multiple sclerosis.
Uniqueness
Dimethyl (diethylphosphanyl)propanedioate is unique due to the presence of both ester and phosphanyl functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to its analogs.
Properties
CAS No. |
58334-31-9 |
|---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
dimethyl 2-diethylphosphanylpropanedioate |
InChI |
InChI=1S/C9H17O4P/c1-5-14(6-2)7(8(10)12-3)9(11)13-4/h7H,5-6H2,1-4H3 |
InChI Key |
QNYJFQUIGNTRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)


![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)





![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)


